molecular formula C8H9ClO4S2 B1417762 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride CAS No. 1099632-50-4

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No. B1417762
M. Wt: 268.7 g/mol
InChI Key: HFRRPNALBUTUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1099632-50-4 . It has a molecular weight of 268.74 .


Molecular Structure Analysis

The empirical formula of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is C8H9ClO4S2 . The InChI code is 1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride include a molecular weight of 268.74 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. This process involves the sulfonylation of benzene and substituted benzenes, leading to the formation of diaryl sulfones. Such reactions are facilitated by ionic liquids, which enhance reactivity and yield under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Sulfonylation with Zn-exchanged Zeolites

Zn-exchanged zeolites, used in conjunction with 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride, show significant activity in the sulfonylation of substituted benzenes. This method demonstrates enhanced selectivity and yields, particularly when using Zn-H-β as a catalyst (Laidlaw et al., 2002).

Selective Sulfonylation Under Neutral Conditions

Lithium perchlorate, acting as a catalyst, enables the sulfonylation of aromatics with 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride under neutral conditions. This approach is notable for its remarkable selectivity (Bandgar, Kamble, Sadavarte, & Uppalla, 2002).

Synthesis of Sulfonamide Compounds

Sulfonamide compounds, like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, can be synthesized from reactions involving 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride. These compounds are characterized using various spectroscopic techniques and have applications in molecular and biomolecular spectroscopy (Sarojini et al., 2012).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Functional aromatic bis(sulfonyl chlorides), which include compounds with multiple sulfonyl chloride groups, can be synthesized through a series of reactions involving 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride. These compounds serve as starting points for the preparation of complex organic molecules (Percec et al., 2001).

Safety And Hazards

While specific safety and hazard information for 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride was not found, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-ethylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRPNALBUTUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

CAS RN

1099632-50-4
Record name 4-(ethanesulfonyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.